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Introduction

Hematopoietic stem cells (HSCs) are multipotent stem cells that give rise to all blood cell

lineages. The CD34 antigen is a transmembrane phosphoglycoprotein expressed on the

surface of early hematopoietic stem and progenitor cells.[1][2] Its presence is a key marker for

identifying and enumerating HSCs for various clinical and research applications, including

assessing the quality of hematopoietic grafts for transplantation.[3][4][5] Flow cytometry is the

gold standard for the rapid and accurate quantification of these rare CD34+ cells.[3][6] To

ensure accuracy and reproducibility across different laboratories, the International Society for

Hematotherapy and Graft Engineering (ISHAGE) has established standardized guidelines for

CD34+ cell enumeration.[3][7] These guidelines provide a sequential, multi-parameter gating

strategy to reliably identify and quantify viable CD34+ HSCs.

Principle of the Assay
The enumeration of CD34+ HSCs by flow cytometry is a rare-event analysis that relies on a

multi-parameter approach. The strategy uses the principles of light scatter and fluorescence to

identify the target cell population. Cells are stained with fluorescently-labeled monoclonal

antibodies against specific cell surface antigens. The core principle of the ISHAGE protocol is

to combine five parameters in a sequential gating strategy:

Forward Scatter (FSC): Correlates with cell size.

Side Scatter (SSC): Correlates with internal complexity or granularity.
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CD45 Fluorescence: Identifies all leukocytes and helps distinguish the "blast" population.

CD34 Fluorescence: Identifies the hematopoietic stem and progenitor cells.

Viability Dye Fluorescence: Excludes non-viable cells from the analysis.

True CD34+ HSCs are characterized by having low side scatter, FSC properties similar to

lymphocytes, bright CD34 expression, and dim CD45 expression.[4][8]

Key Reagents and Markers
A robust analysis requires a carefully selected panel of antibodies and reagents. The single-

platform method, which uses counting beads to provide a direct absolute count, is the current

standard.[4][5][7]
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Component Antigen/Target
Common

Fluorochrome
Purpose

Primary Antibody CD34 Phycoerythrin (PE)

Identifies

hematopoietic stem

and progenitor cells.

[1]

Pan-Leukocyte

Antibody
CD45

Fluorescein

Isothiocyanate (FITC)

Identifies all

leukocytes and

distinguishes the

CD45dim "blast"

population from other

cells and debris.[9][10]

Viability Dye N/A
7-Aminoactinomycin D

(7-AAD)

Excludes dead cells,

which can non-

specifically bind

antibodies, from the

final count.[7][8]

Isotype Control N/A PE

A non-reactive

antibody of the same

isotype as the anti-

CD34 antibody, used

to determine the level

of non-specific

background staining.

[8][9]

Counting Beads N/A N/A

Fluorescent beads of

a known concentration

used in single-

platform assays to

calculate the absolute

cell count directly from

the flow cytometer.[7]
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Experimental Protocols
Protocol 1: Sample Preparation and Staining (Single-
Platform ISHAGE Method)
This protocol is adapted from the ISHAGE guidelines for use with peripheral blood, apheresis

products, or bone marrow.

1. Materials and Reagents:

K2EDTA collection tubes

Phosphate-Buffered Saline (PBS)

Antibodies: CD45-FITC, CD34-PE, Isotype Control-PE

Counting Beads (e.g., Flow-Count Fluorospheres)

Viability Dye (e.g., 7-AAD)

Ammonium chloride-based RBC Lysis Buffer

2. Sample Preparation:

Collect samples in K2EDTA tubes and process within 2 hours for optimal results.[11]

Ensure the sample is thoroughly mixed by gentle inversion.

If the leukocyte count is greater than 10 x 10⁹/L, dilute the sample with a compatible

medium.[9]

Label tubes for the test sample (CD45/CD34), the isotype control (CD45/Isotype), and any

necessary single-stain compensation controls.

3. Staining Procedure:

Aliquot 100 µL of the sample (or diluted sample) into the appropriately labeled tubes.
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Add the pre-titrated volumes of CD45-FITC, CD34-PE, and Isotype Control-PE antibodies to

their respective tubes.

Vortex gently and incubate for 15-20 minutes at room temperature, protected from light.[12]

Perform RBC lysis by adding 2 mL of ammonium chloride-based lysing solution. Incubate for

10 minutes at room temperature. Do not wash after lysis.

Just prior to analysis, add a precise volume of counting beads to each tube.

Add 7-AAD viability dye to all tubes except for single-stained controls.[12]

Vortex gently and proceed immediately to data acquisition.

Protocol 2: Flow Cytometer Setup and Data Acquisition
1. Instrument Setup and Controls:

Use unstained cells to set the initial forward and side scatter voltages to place the leukocyte

population on scale.

Use single-color controls for each fluorochrome in the panel to perform fluorescence

compensation, correcting for spectral overlap.

Fluorescence-Minus-One (FMO) controls are highly recommended in multicolor panels to

accurately set positive gates.[12]

2. Data Acquisition:

Create an initial dot plot of FSC vs. SSC to visualize the cell populations.

Create a second plot of CD45 vs. SSC to ensure all leukocyte populations are visible.

Set an acquisition threshold on FSC to exclude the majority of debris and unlysed red blood

cells.

Acquire data for all sample tubes. It is critical to acquire a sufficient number of events. For

statistical validity, a minimum of 100 viable CD34+ events should be collected in the final
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gate.[10]

Data Analysis: The ISHAGE Sequential Gating
Strategy
The ISHAGE protocol uses a sequential, Boolean gating strategy to accurately identify CD34+

cells. The process involves creating a series of gates, where each subsequent gate is

dependent on the previous one.

Caption: ISHAGE sequential gating workflow for CD34+ HSC identification.

Step-by-Step Gating Description:

Gate 1: Identify Leukocytes (FSC vs. SSC): Create a gate (P1) around the leukocyte

population based on its characteristic light scatter properties, excluding debris, platelets, and

unlysed RBCs.[6]

Gate 2: Select CD45+ Events (CD45 vs. SSC): Viewing only the events from P1, create a

gate (P2) that includes all CD45-positive cells.[6]

Gate 3: Isolate Potential CD34+ Cells (CD34 vs. SSC): While still viewing events from P2,

create a liberal gate (P3) around all events that show positive staining for CD34.

Gate 4: Isolate the "Blast" Population (CD45 vs. SSC): Again, viewing events from P2, create

a specific gate (P4) around the cells that are CD45dim and have low side scatter. This is the

characteristic location of hematopoietic stem and progenitor cells.[6][8]

Gate 5: Combine Gates (Boolean Logic): Create a new plot that displays only the events that

are present in BOTH Gate 3 (CD34+) AND Gate 4 (CD45dim/low SSC). This logical AND

operation significantly cleans up the analysis by excluding CD34-negative "blast" cells and

CD34-positive events that do not have blast characteristics.

Gate 6: Final Identification (FSC vs. SSC): Display the events from the combined Boolean

gate on a final FSC vs. SSC plot. Draw a final gate (P6) around the compact cluster of cells

representing the true, viable CD34+ HSC population.[6] The number of events in this final

gate is used for quantification.
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Viability: The exclusion of non-viable, 7-AAD positive cells should be applied early in the gating

strategy, typically after identifying the initial leukocyte population in Gate 1.

Experimental Workflow Overview
Caption: High-level experimental workflow from sample to result.

Quantitative Data and Quality Control
Accurate quantification requires adherence to strict quality control measures.

Table 2: Typical CD34+ Cell Frequencies

Sample Source Typical Frequency of CD34+ Cells

Normal Bone Marrow 1% - 3% of mononuclear cells[9]

Normal Peripheral Blood 0.01% - 0.1% of leukocytes[9]

Mobilized Peripheral Blood 0.1% - 8% of leukocytes[10]

Apheresis Product
Highly variable, dependent on mobilization

success

Cord Blood ~0.1% - 1.0% of mononuclear cells

Table 3: Key ISHAGE Quality Control Criteria
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Parameter Requirement Rationale

Minimum CD34+ Events
Acquire at least 100 CD34+

events in the final gate.

Ensures statistical precision

and a coefficient of variation

(CV) of 10% or less.[10]

Isotype Control

Non-specific events in the final

CD34+ gate should be

minimal.

Confirms that the staining

observed with the CD34

antibody is specific.[8][9]

Viability
The analysis must be

performed on viable cells only.

Dead cells can cause false

positive results due to non-

specific antibody binding.

Bead Count (Single-Platform)

A sufficient number of counting

beads must be acquired for

accurate volume calculation.

Ensures the denominator for

the absolute count calculation

is statistically robust.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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